
Helvolic acid
Vue d'ensemble
Description
Helvolic acid is a nortriterpenoid antibiotic belonging to the fusidane-type family, characterized by a tetracyclic fusidane skeleton (C₃₃H₄₄O₈) . It is produced by diverse fungi, including Aspergillus fumigatus, Xylaria spp., and Sarocladium oryzae . Its structure features a 3-keto group, a 16β-acetoxy group, and an α,β-unsaturated carboxylic acid at C-21, which are critical for antibacterial activity . This compound exhibits potent activity against Gram-positive bacteria, such as Bacillus subtilis (MIC: 2 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA; MIC: 3.12–4 µg/mL) .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'acide helvolique peut être synthétisé par la voie biosynthétique impliquant la cyclisation du (3S)-2,3-oxidosqualène pour former le squelette tétracyclique . Le processus implique plusieurs étapes enzymatiques, notamment l'action des enzymes du cytochrome P450 et de la déshydrogénase/réductase à chaîne courte .
Méthodes de production industrielle : La production industrielle de l'acide helvolique implique généralement la culture de champignons tels qu'Aspergillus oryzae ou Sarocladium oryzae . La chromatographie contre-courante à haute vitesse (HSCCC) est souvent utilisée pour la séparation et la purification de l'acide helvolique à partir de cultures fongiques . Le système de solvant utilisé en HSCCC comprend le n-hexane, l'acétate d'éthyle, le méthanol et l'eau, avec l'acide phosphorique comme additif .
Analyse Des Réactions Chimiques
Types de réactions : L'acide helvolique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Oxydation : L'acide helvolique peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant du borohydrure de sodium ou de l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide helvolique, tels que l'acide helvolinique et le 6-désacétoxy-acide helvolique .
4. Applications de la recherche scientifique
L'acide helvolique a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
L'acide helvolique exerce ses effets antibactériens en inhibant la synthèse protéique dans les bactéries . Il cible le ribosome bactérien, empêchant la formation de liaisons peptidiques et inhibant ainsi la croissance bactérienne . La structure unique du composé lui permet de se lier efficacement aux sous-unités ribosomiques, perturbant leur fonction .
Applications De Recherche Scientifique
Antibacterial Properties
Overview : Helvolic acid exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This property has been extensively studied, leading to the discovery of several derivatives with enhanced efficacy.
Case Studies :
- Research Findings : A study identified eight new this compound derivatives from the endophytic fungus Sarocladium oryzae, demonstrating strong inhibitory effects against Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 1 µg/mL for some derivatives .
- Structure-Activity Relationship : The presence of specific functional groups in the chemical structure of this compound derivatives significantly influences their antibacterial activity. For instance, a hydroxyl group substitution at C-6 was found to enhance activity by eight-fold compared to this compound itself .
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 4 | Antibacterial against S. aureus |
6-desacetoxy-helvolic Acid | 1 | Antibacterial against S. aureus |
Helvolinic Acid | 4 | Antibacterial against S. aureus |
Osteoclast Inhibition
Overview : Recent studies have highlighted the potential of this compound in treating bone-related disorders by inhibiting osteoclast formation and function.
Research Findings : this compound was shown to effectively suppress RANKL-induced osteoclastogenesis and bone resorption in vitro by interfering with NFATc1 activation. This inhibition leads to decreased expression of osteoclastic-specific genes, which are crucial for osteoclast formation and function .
Mechanism of Action :
- This compound attenuates multiple signaling pathways involved in osteoclast differentiation, including ERK phosphorylation and c-Fos signaling, while having minimal impact on NF-κB activation .
Biosynthetic Pathways and Derivative Production
Overview : The biosynthesis of this compound has been a subject of interest for expanding its chemical diversity through engineered microbial systems.
Research Findings : A study successfully introduced a gene cluster responsible for this compound biosynthesis into Aspergillus oryzae, enabling the production of this compound and its derivatives. This approach not only confirmed the biosynthetic pathway but also allowed for the isolation of several novel compounds with potentially enhanced biological activities .
Gene Cluster Component | Function |
---|---|
HelC | Promiscuous short-chain dehydrogenase/reductase involved in C-4 demethylation |
HelB1 | Cytochrome P450 enzyme facilitating specific modifications during biosynthesis |
Potential Therapeutic Applications
Given its antibacterial and anti-osteoclastic properties, this compound presents potential therapeutic applications in treating infections and bone diseases such as osteoporosis. Its derivatives may serve as lead compounds for drug development targeting these conditions.
Mécanisme D'action
Helvolic acid exerts its antibacterial effects by inhibiting protein synthesis in bacteria . It targets the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . The compound’s unique structure allows it to bind effectively to the ribosomal subunits, disrupting their function .
Comparaison Avec Des Composés Similaires
Comparison with Similar Fusidane-Type Compounds
Helvolic acid shares structural and functional similarities with fusidic acid and cephalosporin P1, two other fusidane-type antibiotics. However, key differences in stereochemistry, substituents, and biosynthetic pathways influence their bioactivity and applications.
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences Among Fusidane-Type Antibiotics
- Stereochemical Differences : The 3β-OH configuration in this compound (vs. 3α-OH in fusidic acid) is determined by distinct short-chain dehydrogenase/reductases (SDRs) during biosynthesis .
- Activity Drivers : The 17,20-double bond, 16β-acetoxy group, and free C-6 hydroxyl are essential for antibacterial activity in this compound, while acetylation at C-6 reduces potency .
Comparison with Structural Derivatives
This compound derivatives exhibit modified bioactivities due to functional group alterations:
Table 2: Bioactivity of this compound Derivatives Against Staphylococcus aureus
Compound | Modification | MIC (µg/mL) |
---|---|---|
This compound | Parent compound | 2 |
6-Deacetoxythis compound | Removal of C-6 acetate | 1 |
1,2-Dihydrothis compound | Saturation of C-1/C-2 bond | 32 |
Sarocladilactone A | Lactonization at C-20 | 0.5 |
Compound 22 (C-6 hydroxyl) | Deacetylation and oxidation | 0.5 |
- Key Trends :
NMR Spectral Comparisons
This compound’s NMR data (¹³C and ¹H) have been validated across studies, with minor shifts due to solvent effects:
Table 3: ¹³C NMR Data Comparison for this compound
Carbon | δ (ppm) in DMSO | δ (ppm) in CDCl₃ (Fujimoto et al.) |
---|---|---|
C-1 | 158.42 | 157.3 |
C-3 | 200.88 | 201.4 |
C-16 | 73.04 | 73.5 |
C-24 | 123.24 | 122.8 |
Discrepancies in C-17 (δ 144.34 vs. 147.6 ppm) highlight solvent-dependent shifts .
Activité Biologique
Helvolic acid, a secondary metabolite primarily produced by the fungus Neosartorya spinosa, has garnered significant interest due to its diverse biological activities. This article explores the compound's antibacterial, antimycobacterial, antiviral, and cytotoxic properties, supported by data tables and relevant research findings.
Chemical Structure and Biosynthesis
This compound is classified as a fusidane-type antibiotic. Its biosynthesis involves a series of enzymatic reactions mediated by specific gene clusters identified in A. oryzae. The genes responsible for its production include helB2, helB3, helB4, and helE, among others. These genes facilitate hydroxylation and acetylation processes crucial for the final product's formation .
Antibacterial Activity
This compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria. Research has demonstrated its effectiveness against various strains, including:
- Staphylococcus aureus (including MRSA)
- Bacillus subtilis
- Enterococcus faecalis
- Mycobacterium tuberculosis
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Bacillus subtilis | 16 | |
Mycobacterium tuberculosis | 32 | |
Enterococcus faecalis | 16 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound is comparable to established antibiotics like vancomycin in its effectiveness against these pathogens . Its mechanism of action involves disruption of bacterial protein synthesis, although further studies are needed to elucidate the precise pathways involved .
Antimycobacterial Activity
This compound has shown promising results against Mycobacterium tuberculosis, marking it as a potential candidate for tuberculosis treatment. This is particularly noteworthy given the increasing resistance observed in conventional therapies .
Antiviral and Antimalarial Activity
Despite its strong antibacterial effects, this compound has demonstrated limited antiviral and antimalarial activity. Studies have indicated that it lacks significant efficacy against common viral pathogens and malaria parasites, suggesting a more specialized application in bacterial infections rather than viral or parasitic diseases .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits negligible toxicity towards human cancer cell lines (e.g., HeLa, HepG2, A549) at concentrations up to 50 μM. This suggests a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Q & A
Basic Research Questions
Q. How can researchers quantify helvolic acid in microbial cultures, and what analytical methods are most reliable?
- Methodological Answer : this compound can be quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). For example, in studies with Sarocladium oryzae, HPLC was used to measure this compound concentrations in rice sheath tissues, correlating toxin levels with fungal virulence . Calibration curves with purified this compound standards are essential for accuracy. Ensure extraction protocols include organic solvents (e.g., methanol or ethyl acetate) to optimize yield .
Q. What experimental designs are suitable for testing this compound’s antimicrobial activity against bacterial endophytes?
- Methodological Answer : Co-culture assays are effective. For instance, S. oryzae isolates producing this compound were co-cultured with Bacillus cereus on agar plates. Inhibition zones were measured to assess antimicrobial activity. Include controls with non-producing fungal isolates and quantify bacterial survival via colony-forming unit (CFU) counts . Statistical analysis (e.g., ANOVA) should compare toxin producers vs. non-producers .
Q. How do researchers standardize this compound extraction from fungal cultures to ensure reproducibility?
- Methodological Answer : Use a two-step extraction: (1) fungal mycelia are homogenized in a solvent (e.g., chloroform:methanol 2:1), and (2) the supernatant is evaporated under nitrogen gas. Purity is confirmed via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Document solvent ratios, extraction times, and temperatures in detail .
Advanced Research Questions
Q. What genetic or biosynthetic pathways are involved in this compound production, and how can they be manipulated?
- Methodological Answer : this compound biosynthesis involves a triterpenoid pathway distinct from sterol synthesis. Key enzymes include squalene epoxidases and cytochrome P450 monooxygenases. Gene knockout studies (e.g., CRISPR-Cas9) in S. oryzae can identify essential biosynthetic genes. Metabolomic profiling (via LC-MS) of wild-type vs. mutant strains validates pathway disruptions .
Q. How does this compound influence microbial community dynamics in plant-pathogen interactions?
- Methodological Answer : In rice sheath rot infections, this compound eliminates susceptible bacteria (e.g., B. cereus), creating niches for toxin-resistant endophytes. Use 16S rRNA sequencing to profile bacterial communities in infected vs. control tissues. Beta-diversity metrics (e.g., Bray-Curtis) quantify structural shifts. Pair this with toxin quantification to link community changes to this compound levels .
Q. What mechanisms underlie the synergistic antitumor effects of this compound and chemotherapeutic agents like cyclophosphamide?
- Methodological Answer : In murine models, combined this compound and cyclophosphamide treatment enhanced immune organ indices (e.g., spleen weight) and inhibited tumor growth via non-apoptotic pathways (e.g., cell cycle arrest). Use immunohistochemistry to assess biomarkers like β-catenin (Wnt signaling) and flow cytometry to evaluate immune cell populations (e.g., CD4+/CD8+ T-cells) .
Q. How can researchers resolve contradictions in this compound’s role as both an antimicrobial and an immunosuppressant?
- Methodological Answer : Context-dependent effects require dose-response studies. For example, low this compound concentrations may inhibit bacteria, while higher doses suppress immune cells. Use in vitro models (e.g., macrophage cultures) to compare cytotoxicity thresholds. Transcriptomic analysis (RNA-seq) can identify differentially expressed immune-related genes (e.g., IL-6, TNF-α) .
Q. Methodological Best Practices
- Data Reproducibility : Document experimental parameters (e.g., fungal growth conditions, solvent ratios) in supplementary materials. Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed method reporting .
- Statistical Rigor : Use tools like R or Prism for ANOVA, Tukey’s post-hoc tests, and effect size calculations. Report p-values and confidence intervals .
- Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) protocols for animal welfare, including tumor burden monitoring and humane endpoints .
Propriétés
IUPAC Name |
(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFZYGLOIJNNRM-OAJDADRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017874 | |
Record name | Helvolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29400-42-8 | |
Record name | Helvolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29400-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Helvolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helvolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELVOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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